molecular formula C16H20BNO2 B6281768 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2223041-07-2

2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B6281768
CAS No.: 2223041-07-2
M. Wt: 269.1 g/mol
InChI Key: CPWNVWXLXZFPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₂₀BNO₂ Molecular Weight: 269.15 g/mol CAS Number: 2223041-07-2 Structure: Features a benzonitrile core substituted with a cyclopropyl group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. The compound is utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry .

Properties

CAS No.

2223041-07-2

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(10-18)14(9-13)11-5-6-11/h7-9,11H,5-6H2,1-4H3

InChI Key

CPWNVWXLXZFPFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C3CC3

Purity

95

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation and Bromination

Directed ortho-metalation (DoM) exploits the nitrile group’s directing effects to selectively introduce substituents. Treatment of 2-cyclopropylbenzonitrile with a strong base such as lithium diisopropylamide (LDA) generates a lithiated intermediate at the para position, which is quenched with electrophilic bromine sources like bromine or N-bromosuccinimide (NBS). This method typically achieves moderate yields (50–65%) and requires stringent anhydrous conditions.

Halogen Exchange via Transition Metal Catalysis

An alternative approach involves halogen exchange on pre-halogenated substrates. For instance, 2-cyclopropyl-4-iodobenzonitrile undergoes palladium-catalyzed bromine substitution using copper(I) bromide as a halide source. This method, while less common, avoids harsh lithiation conditions and offers functional group tolerance.

Miyaura Borylation of 4-Bromo-2-cyclopropylbenzonitrile

The Miyaura borylation reaction installs the tetramethyl-1,3,2-dioxaborolane moiety at the para position. This step employs bis(pinacolato)diboron (B2_2Pin2_2) and palladium catalysts under inert conditions.

Catalytic Systems and Reaction Optimization

Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2_2(dppf)) are widely used due to their efficiency in facilitating boron–halogen exchange. Key parameters include:

CatalystBaseSolvent SystemTemperatureYieldReference
PdCl2_2(dppf)K2_2CO3_3Dioxane/H2_2O100°C69%
Pd(OAc)2_2/XPhosCs2_2CO3_3Dioxane/H2_2O80°C53%

Reaction times vary from 4 to 24 hours, with higher temperatures accelerating kinetics but risking decomposition of sensitive intermediates. The inclusion of coordinating solvents like 1,4-dioxane enhances catalyst stability, while aqueous bases facilitate transmetalation.

Scope and Limitations

Substrate electronic effects significantly influence borylation efficiency. Electron-withdrawing groups (e.g., nitriles) deactivate the aromatic ring, necessitating prolonged reaction times compared to electron-rich analogs. Steric hindrance from the cyclopropyl group further moderates reactivity, often requiring excess B2_2Pin2_2 (1.5–2.0 equiv) to drive conversions.

Alternative Synthetic Pathways

Sequential Cyclopropanation and Borylation

In this approach, cyclopropanation follows boronic ester installation. For example, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes transition metal-mediated cyclopropanation using diazocyclopropane precursors. However, this method suffers from competing side reactions, limiting yields to 30–40%.

One-Pot Multicomponent Strategies

Emerging methodologies explore tandem Suzuki–Miyaura coupling and cyclopropanation in a single pot. While conceptually elegant, coordinating multiple reaction steps remains challenging, with current yields below 25%.

Comparative Analysis of Methodologies

The table below evaluates key preparation routes based on efficiency, scalability, and practicality:

MethodStepsTypical YieldScalabilityCost Efficiency
DoM + Miyaura Borylation250–69%HighModerate
Halogen Exchange + Borylation340–55%ModerateHigh
Sequential Cyclopropanation330–40%LowLow

The DoM-based route strikes the optimal balance between yield and scalability, making it the preferred industrial method. Conversely, sequential strategies remain confined to exploratory research due to impractical yields.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in organic synthesis as a versatile reagent. Its boron-containing structure allows for participation in various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This is significant for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with various aryl halides. The results indicated that this compound effectively facilitates these reactions under mild conditions, showcasing its utility in synthetic organic chemistry.

Medicinal Chemistry

In medicinal chemistry, compounds containing boron have been explored for their potential therapeutic effects. The unique structure of this compound may contribute to the development of new pharmaceuticals.

Application: Anticancer Agents

Research has indicated that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes. Preliminary studies using derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. Further investigations are required to elucidate the mechanism of action and optimize these compounds for therapeutic use.

Materials Science

The compound's properties also lend themselves to applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Application: Organic Light Emitting Diodes (OLEDs)

Recent advancements have explored the incorporation of boron-containing compounds into OLEDs due to their ability to improve charge transport and light emission efficiency. The integration of this compound into polymer matrices has been investigated for enhancing the performance of OLED devices.

Mechanism of Action

The mechanism by which 2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and proteins. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Boronate Esters

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Cyclopropyl (2), Bpin (4) C₁₆H₂₀BNO₂ 269.15 2223041-07-2 Balanced reactivity in cross-couplings; cyclopropyl enhances steric/electronic modulation.
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Bpin (4) C₁₃H₁₆BNO₂ 229.08 171364-82-2 Simpler structure; lower steric hindrance for rapid coupling but limited functionalization.
4-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Methoxy (4), Bpin (3) C₁₄H₁₈BNO₃ 259.11 Not Provided Methoxy group reduces boronate reactivity via electron donation; meta-Bpin influences regioselectivity.
2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Nitro (2), Bpin (4) C₁₃H₁₅BN₂O₄ 274.08 2055777-49-4 Nitro group strongly activates boronate for fast couplings; potential instability under basic conditions.
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Bpin (3) C₁₃H₁₅BNO₂ 229.08 214360-46-0 Meta-substitution alters electronic effects; useful for asymmetric biaryl synthesis.

Key Research Findings

a) Reactivity in Cross-Coupling Reactions

The cyclopropyl substituent in the target compound introduces moderate steric bulk and slight electron-withdrawing effects due to ring strain, enhancing oxidative addition efficiency in palladium-catalyzed couplings while maintaining stability . In contrast:

  • Nitro-substituted analogue (CAS 2055777-49-4) exhibits accelerated coupling rates due to the electron-withdrawing nitro group but may decompose under prolonged reaction conditions .
c) Stability and Handling

All analogues are moisture-sensitive, requiring storage at 0–6°C. The cyclopropyl compound’s stability is comparable to its nitro and methoxy counterparts, but its lower electrophilicity reduces side reactions during storage .

Biological Activity

2-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BNO2
  • Molar Mass : 245.13 g/mol
  • CAS Number : 1321518-37-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have shown activity against dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

Antiparasitic Activity

Research indicates that derivatives of the dioxaborolane class, including this compound, exhibit significant antiparasitic properties. A study highlighted the optimization of related compounds that inhibited PfATP4-associated Na+-ATPase activity, resulting in effective reductions in parasitemia in malaria models .

Cytotoxicity Studies

In vitro studies are essential for determining the cytotoxic effects of new compounds. Preliminary findings suggest that while some derivatives may possess potent antiparasitic activity, they also require careful evaluation of cytotoxicity to human cells. Notably, modifications that enhance metabolic stability often correlate with reduced cytotoxicity .

Case Studies

  • Study on Metabolic Stability and Efficacy
    • A study focused on optimizing the metabolic stability and aqueous solubility of related compounds found that certain structural modifications led to improved pharmacokinetic profiles while maintaining efficacy against malaria parasites. For example, incorporating polar functionalities was shown to enhance solubility without compromising activity .
  • Activity Against Drug-resistant Strains
    • Research has also explored the effectiveness of these compounds against drug-resistant strains of malaria. Modifications aimed at overcoming resistance mechanisms have yielded promising results, suggesting that this compound could be a candidate for further development .

Data Table: Summary of Biological Activity

PropertyValue/Description
Molecular Weight 245.13 g/mol
CAS Number 1321518-37-9
Antiparasitic Activity Effective against malaria parasites
Cytotoxicity Requires further evaluation
Metabolic Stability Enhanced by structural modifications

Q & A

Q. Key Conditions :

StepReagents/CatalystsSolventTemperatureYield
1Cyclopropylmethyl halide, base (K₂CO₃)DMF or THF60–80°C~60–70%
2Bis(pinacolato)diboron, Pd(dppf)Cl₂Dioxane80–100°C~50–65%

Methodological Note : Optimize reaction time (6–12 hours) and monitor via TLC or HPLC .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl groups on the dioxaborolane (δ 1.2–1.4 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .
  • X-ray Crystallography : Resolve molecular geometry using SHELX software .
  • HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .

What precautions are necessary when handling this compound?

Q. Basic

  • Storage : Air-sensitive; store under argon or nitrogen at –20°C .
  • Safety : Use gloves and fume hoods due to potential cyanide release from the nitrile group.
  • Stability : Avoid prolonged exposure to moisture to prevent hydrolysis of the boronic ester .

How can one optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Advanced
Reaction Design :

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 ratio to boronic ester.
  • Solvent : THF/H₂O (3:1) or DME for solubility .

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>80% conversion
LigandXPhos or SPhosReduces homocoupling
Reaction Time12–24 hoursMaximizes cross-product

Troubleshooting : Add molecular sieves to scavenge water and prevent boronic ester hydrolysis .

What strategies mitigate byproduct formation during coupling reactions?

Q. Advanced

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate homocoupling byproducts.
  • Ligand Screening : Bulky ligands (e.g., DavePhos) suppress undesired β-hydride elimination.
  • Stoichiometry : Limit aryl halide equivalents to 1.1–1.5x to avoid over-reaction .

How does the cyclopropyl group influence the compound’s reactivity?

Q. Advanced

  • Steric Effects : The cyclopropylmethoxy group hinders electrophilic substitution at the ortho position.
  • Electronic Effects : The electron-donating cyclopropyl group stabilizes intermediates in cross-coupling reactions.
  • Ring Strain : Facilitates ring-opening reactions under acidic conditions, enabling derivatization .

What are the challenges in achieving regioselectivity in cross-coupling?

Q. Advanced

  • Positional Bias : The para-substituted boronic ester directs coupling to the meta position of aryl halides.
  • Directing Groups : Use pyridine or carbonyl substituents to enhance regiocontrol.
  • Computational Modeling : DFT studies predict transition states to guide ligand selection .

How can computational methods predict catalytic behavior?

Q. Advanced

  • DFT Calculations : Model Pd-catalyzed oxidative addition and transmetallation steps.
  • Solvent Effects : Simulate polarity and coordination effects using COSMO-RS.
  • Ligand Optimization : Virtual screening of ligand libraries for improved turnover .

What are the compound’s applications in medicinal chemistry?

Q. Basic

  • Drug Precursor : Serves as a scaffold for kinase inhibitors or protease modulators.
  • Bioisosteres : The boronic ester mimics carboxylic acids in target binding .

How does the tetramethyl dioxaborolan moiety enhance stability?

Q. Advanced

  • Hydrolytic Resistance : The pinacol group reduces boronate hydrolysis compared to free boronic acids.
  • Storage Stability : Shelf life >12 months under inert conditions.
  • Reactivity : Enables selective coupling without pre-activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.